Lipophilicity Advantage Over Trifluoromethyl and Methoxy Analogs
The target compound exhibits a calculated LogP of 3.66 [1], representing a significant increase in lipophilicity compared to its non-fluorinated methoxy analog (LogP ≈ 2.9) [2] and a moderate increase over the trifluoromethyl analog (LogP ≈ 3.4) [3]. This higher LogP value is a direct result of the trifluoromethoxy group and is crucial for improving membrane permeability and oral bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.66 |
| Comparator Or Baseline | 1-Bromo-3-methyl-5-methoxybenzene (2.9) and 1-Bromo-3-methyl-5-(trifluoromethyl)benzene (~3.4) |
| Quantified Difference | 0.76 LogP unit increase vs. methoxy; ~0.26 LogP unit increase vs. trifluoromethyl |
| Conditions | Computational prediction using XLogP3 algorithm |
Why This Matters
For procurement, this ensures the building block provides the required physicochemical profile for drug-like molecules, avoiding the need for downstream functional group interconversion.
- [1] ChemSrc. 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene. LogP Data. 2025. View Source
- [2] PubChem. 1-Bromo-3-methoxy-5-methylbenzene. Computed Properties (XLogP3). 2025. View Source
- [3] PubChem. 1-Bromo-3-methyl-5-(trifluoromethyl)benzene. Computed Properties. 2025. View Source
